Diisopropyl succinate
Description
Overview of Diisopropyl Succinate's Significance in Chemical Science
Diisopropyl succinate (B1194679) (DIPS), also known as succinic acid diisopropyl ester, is a diester of succinic acid and isopropanol (B130326). chemicalbull.comontosight.ai Its chemical formula is C10H18O4, and its molecular weight is 202.25 g/mol . scbt.comnih.gov This compound serves as a versatile intermediate and building block in various fields of chemical science. indiamart.comlongchangchemical.com
In organic synthesis, this compound is a crucial precursor for producing a range of other organic compounds. indiamart.comlongchangchemical.com It is a key raw material in the synthesis of high-performance diketo-pyrrolo-pyrrole (DPP) pigments, which are valued for their vibrant colors and stability. google.compcimag.com These pigments find use in applications such as paints and plastics.
The significance of this compound extends to the polymer industry, where it is used in the synthesis of polymers and copolymers, helping to modify their properties. indiamart.comlongchangchemical.com It also functions as a plasticizer for polymers. chemicalland21.com Furthermore, its properties make it useful as a biodegradable solvent, in adhesives, and as a component in fragrances and flavorings. chemicalbull.comontosight.aichemicalland21.com Its role as an intermediate is also noted in the synthesis of certain pharmaceuticals and agrochemicals. indiamart.comlongchangchemical.com
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 924-88-9 scbt.com |
| Molecular Formula | C10H18O4 scbt.comnih.gov |
| Molecular Weight | 202.25 g/mol scbt.comnih.gov |
| Physical State | Clear Liquid chemicalland21.com |
| Boiling Point | 228 °C chemicalland21.com |
| Melting Point | -40 °C chemicalland21.com |
| Density | 0.983 g/cm³ ontosight.aichemicalland21.com |
| Solubility in Water | 6 g/L chemicalland21.com |
This table is populated with data from multiple sources. ontosight.aiscbt.comnih.govchemicalland21.com
Historical Context of this compound Research and Development
The research and development of this compound are linked to the broader history of dicarboxylic acids and their esters. Historically, reports on the direct synthesis of this compound were uncommon. google.com Early methods often involved multi-step processes, such as the catalytic hydrogenation of maleic anhydride (B1165640) and an alcohol like methanol (B129727) or ethanol (B145695) to produce a dialkyl maleate, which would then be further processed. google.com
The development of more direct and efficient synthesis methods has been a focus of research. A significant advancement has been the establishment of intermittent preparation methods that integrate azeotropic esterification and fractionation. google.com This process involves reacting succinic acid with isopropanol in the presence of a catalyst and a dehydrating agent, allowing for the continuous removal of water and recycling of excess alcohol and the dehydrating agent, which improves yield and reduces waste. google.com
In recent years, the push for more sustainable chemical processes has influenced the production of succinic acid itself. The development of bio-succinic acid, produced from renewable resources through fermentation, has provided a more sustainable starting material for creating succinate esters, including this compound. pcimag.com This transition from fossil-fuel-based to bio-based feedstocks represents a significant shift in the production landscape, driven by the goal of reducing the carbon footprint of chemical products. pcimag.com
Current Research Landscape and Emerging Trends
The current research landscape for this compound is characterized by efforts to enhance synthesis efficiency and expand its applications, with a strong emphasis on sustainable chemistry.
A significant trend is the investigation of advanced catalytic systems for its synthesis. Researchers are exploring the use of Lewis acid ionic liquids as catalysts for the esterification of succinic acid with isopropyl alcohol. researchgate.net These catalysts are attractive due to their high thermal stability, potential for reusability, and tunable properties, offering an eco-friendlier alternative to traditional acid catalysts. researchgate.net Studies have optimized reaction conditions—such as catalyst concentration, reactant molar ratios, temperature, and reaction time—to achieve high yields of this compound, with some systems demonstrating that the catalyst can be recycled multiple times without a significant loss in activity. researchgate.net
Another emerging trend is the use of this compound and its derivatives in novel applications. For instance, research into cell-permeable succinate prodrugs is being conducted as a potential countermeasure against certain types of poisoning by bypassing mitochondrial deficiencies. springernature.com While this research is in its early stages, it highlights the potential for succinate esters to play a role in therapeutic strategies.
Furthermore, the demand for green and biodegradable products continues to drive interest in succinate esters. As industries seek to replace traditional petro-based chemicals with more environmentally friendly alternatives, the market for bio-based chemicals like this compound is expected to grow. pcimag.commarketresearchintellect.com This is fueling ongoing research into optimizing bio-based production routes and exploring new applications in areas like biodegradable lubricants, solvents, and specialty polymers. chemicalland21.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dipropan-2-yl butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-7(2)13-9(11)5-6-10(12)14-8(3)4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLYFEUBZLLLIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044740 | |
| Record name | Dipropan-2-yl butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Butanedioic acid, 1,4-bis(1-methylethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
924-88-9 | |
| Record name | Diisopropyl succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopropyl succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000924889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 1,4-bis(1-methylethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipropan-2-yl butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DIISOPROPYL SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99B062LA62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways
Esterification Reactions for Diisopropyl Succinate (B1194679) Synthesis
Esterification is the cornerstone of diisopropyl succinate production. The reaction involves the condensation of succinic acid, a dicarboxylic acid, with two molecules of isopropanol (B130326), an alcohol. This equilibrium-limited reaction requires a catalyst and often the removal of water, a byproduct, to drive the process toward high yields of the desired diester.
Catalytic Esterification Processes
Homogeneous acid catalysts are widely used for the esterification of succinic acid due to their efficacy and low cost. Concentrated sulfuric acid (H₂SO₄) is a common choice, acting as a strong protic catalyst. The synthesis is typically conducted under reflux conditions, often with the aid of a dehydrating agent to remove water and shift the equilibrium. google.com p-Toluenesulfonic acid (p-TsOH) is another effective acid catalyst for this reaction, reportedly resulting in products with good color and high purity. google.com While sulfuric acid can lead to yields of 72-75%, p-TsOH has been shown to achieve higher yields of 85-87% for similar succinate esters under comparable conditions. google.com
| Parameter | Sulfuric Acid Catalysis | p-Toluenesulfonic Acid Catalysis |
| Reactants | Succinic Acid, Isopropanol | Succinic Acid, Ethanol (B145695) (for Diethyl Succinate) |
| Catalyst | 98% Sulfuric Acid google.com | p-Toluenesulfonic Acid google.com |
| Temperature | 82–90°C (Reflux) | Not Specified |
| Yield | ~72-75% (for Diethyl Succinate) google.com | ~85-87% (for Diethyl Succinate) google.com |
| Notes | Often used with a dehydrating agent like toluene (B28343). | Noted for producing a product with good color and high purity. google.com |
This table presents data for acid-catalyzed esterification, including comparative data for diethyl succinate to illustrate catalyst efficacy.
Heterogeneous catalysts, such as strongly acidic cation-exchange resins, offer significant advantages over homogeneous acids, including simplified product purification and catalyst reusability. The macroporous styrene-based cation exchange resin NKC-9 has been effectively used as a catalyst for producing succinate esters. google.com This method can achieve very high conversion rates and yields. Research has shown that using NKC-9 resin can result in yields of up to 99.16%. Key parameters include a molar ratio of 3.5:1 (isopropanol to succinic acid) and a catalyst loading of 6–9% of the total reactant mass. Under optimal conditions, the conversion rate of succinic acid can reach 98.8%, and the catalyst can be reused multiple times while maintaining high activity. google.com
| Parameter | Ion-Exchange Resin (NKC-9) Catalysis |
| Reactants | Succinic Acid, Isopropanol/Ethanol |
| Catalyst | NKC-9 Cation Exchange Resin google.com |
| Molar Ratio (Alcohol:Acid) | 3.5:1 |
| Catalyst Loading | 6–9% of total reactant mass |
| Reaction Time | 2–3 hours |
| Yield/Conversion | Yield up to 99.16% , Succinic Acid Conversion 98.8% google.com |
| Notes | The catalyst demonstrates high activity and can be reused. google.com |
This table summarizes the reaction conditions and findings for the synthesis of this compound using NKC-9 ion-exchange resin.
Ionic liquids (ILs) have emerged as novel, eco-friendly catalysts for esterification reactions, prized for their low volatility, high thermal stability, and ease of recovery. researchgate.net Lewis acid ionic liquids, in particular, have been synthesized and used to catalyze the esterification of succinic acid with isopropanol. researchgate.netresearchgate.net Among several tested ILs, [Bmim]Br-Fe2Cl6 (1-butyl-3-methylimidazolium bromoferrate) demonstrated the best catalytic performance. researchgate.netresearchgate.net Optimal conditions for this system include a reaction temperature of 100°C and a succinic acid to isopropanol molar ratio of 1:5, yielding up to 88.9% of this compound. researchgate.netresearchgate.net The catalyst also shows excellent reusability, with only a minor decrease in yield after being recycled six times. researchgate.net Functionalized ionic liquids, such as bis-(3-propane-1-butylene imidazole) sulfonic acid, have also been used, achieving an esterification ratio of 94.2% at 160°C. researchgate.net
| Parameter | [Bmim]Br-Fe2Cl6 Catalysis | Functional Ionic Liquid Catalysis |
| Reactants | Succinic Acid, Isopropanol | Succinic Acid, Isopropanol |
| Catalyst | [Bmim]Br-Fe2Cl6 researchgate.netresearchgate.net | bis-(3-propane-1-butylene imidazole) sulfonic acid researchgate.net |
| Catalyst Loading | 10.0% (w/w of succinic acid) researchgate.netresearchgate.net | 0.40% (molar weight of succinic acid) researchgate.net |
| Molar Ratio (Alcohol:Acid) | 5:1 researchgate.netresearchgate.net | 1.3:1 researchgate.net |
| Temperature | 100°C researchgate.netresearchgate.net | 160°C researchgate.net |
| Reaction Time | 4 hours researchgate.netresearchgate.net | 2 hours researchgate.net |
| Yield/Esterification Rate | Yield: 88.9%, Rate: 92.7% researchgate.netresearchgate.net | Rate: 94.2% researchgate.net |
This table details the research findings for the synthesis of this compound using different ionic liquid catalysts.
Biocatalysis using enzymes like lipases presents a green alternative for ester synthesis, operating under mild conditions with high selectivity. researchgate.net Lipases, which naturally hydrolyze ester bonds, can catalyze the reverse reaction of esterification in non-aqueous environments. d-nb.infonih.gov Immobilized lipases, particularly from Candida antarctica (often sold as Novozym 435), are frequently used for the esterification of dicarboxylic acids like succinic acid with various alcohols. researchgate.netconicet.gov.arresearchgate.net While specific studies detailing the optimization for this compound are limited, research on similar systems confirms the feasibility. For instance, the enzymatic esterification of other carboxylic acids with isopropanol has been shown to afford the corresponding ester in quantitative yield. conicet.gov.ar The process involves treating the carboxylic acid with the alcohol in the presence of the immobilized lipase (B570770). conicet.gov.ar The enzyme's activity and stability are key factors, and immobilization on supports like acrylic resin is a common strategy. researchgate.net
Azeotropic Esterification Techniques with Dehydrating Agents (e.g., Toluene)
To overcome the equilibrium limitations of esterification, water is continuously removed from the reaction mixture. A highly effective industrial method is azeotropic distillation, where a water-immiscible solvent, or dehydrating agent, like toluene is added to the reaction. google.com Toluene forms a low-boiling azeotrope with water, allowing the water to be distilled off as it is formed, thus driving the reaction to completion. google.comgoogle.com This technique is often integrated into a process that includes a reflux and water distribution setup. google.com A patented method describes charging a reactor with succinic acid, isopropanol, a catalyst (such as sulfuric acid), and toluene. google.com The mixture is heated to reflux at 82–84°C, with the vapor phase temperature maintained at 75–78°C to facilitate the removal of the water-toluene azeotrope. google.com This integrated approach can achieve a diester conversion rate of over 99%. google.com
| Parameter | Azeotropic Esterification Details |
| Reactants | Succinic Acid, Isopropanol google.com |
| Catalyst | Sulfuric Acid google.com |
| Dehydrating Agent | Toluene google.com |
| Reaction Temperature | 82–84°C (Kettle Temperature) google.com |
| Vapor Phase Temperature | 75–78°C (for azeotrope removal) google.com |
| Process | Integrates azeotropic esterification, fractionation, reflux, and water separation to achieve high conversion. google.com |
| Conversion Rate | >99% google.com |
This table outlines the parameters for the azeotropic esterification of succinic acid using toluene as a dehydrating agent.
Process Optimization for Yield and Purity
The synthesis of this compound is most commonly achieved through the esterification of succinic acid with isopropanol. The optimization of this process is critical for maximizing product yield and ensuring high purity, which is essential for its various industrial applications, including its use as an intermediate in the production of high-performance pigments and as a component in Ziegler-Natta catalysts for polypropylene (B1209903) production. Key parameters that are manipulated to achieve these goals include the molar ratios of reactants, reaction temperature and time, catalyst loading and its potential for reuse, and the strategies employed for solvent recovery and recycling.
The stoichiometry of the reactants, specifically the molar ratio of isopropanol to succinic acid, plays a pivotal role in driving the esterification reaction towards completion. To shift the reaction equilibrium in favor of the product, this compound, an excess of isopropanol is typically used. Research has shown that varying molar ratios are effective, with some studies suggesting a ratio of 3.5:1 of isopropanol to succinic acid. Other optimized processes have utilized a 1:4 molar ratio of succinic acid to isopropanol to minimize the amount of unreacted starting material. In certain protocols using Lewis acid ionic liquids as catalysts, a succinic acid to isopropyl alcohol ratio of 1:5 has been employed. researchgate.net A patented method specifies weight ratios of succinic acid to isopropanol (referred to as Virahol) in the range of 14:20 to 25:35 in the initial step, and 14:20 to 15:24 in a subsequent step, highlighting the adjustments made during the process to optimize the reaction. google.com
Table 1: Investigated Molar Ratios for this compound Synthesis
| Succinic Acid (molar parts) | Isopropanol (molar parts) | Catalyst System | Reference |
| 1 | 3.5 | Ion-exchange resins (e.g., NKC-9) | |
| 1 | 4 | p-toluenesulfonic acid, ion-exchange resins, Lewis acidic ionic liquids | |
| 1 | 5 | Lewis acid ionic liquid ([Bmim]Br-Fe2Cl6) | researchgate.net |
Reaction temperature and duration are interdependent parameters that must be carefully controlled to ensure an efficient reaction rate while minimizing the formation of byproducts. The optimal temperature range for the synthesis of this compound is generally between 80°C and 120°C. For instance, one patented method details a process where the reaction kettle is heated to 82–84°C, with the vapor phase temperature maintained at 75–78°C during reflux esterification. google.com After the initial water removal, the temperature is increased to 90–100°C to recover the solvent and excess isopropanol. google.com Another study using a specific Lewis acid ionic liquid catalyst found the optimal reaction temperature to be 100°C. researchgate.net
The reaction time is also a critical factor. Some processes can achieve high yields in as little as 2 to 3 hours, particularly when using resin catalysts. Other methods, such as those employing certain Lewis acid ionic liquids, may require a reaction time of 4 hours to achieve optimal conversion. researchgate.net
Table 2: Reaction Temperature and Time in this compound Synthesis
| Temperature Range (°C) | Reaction Time (hours) | Catalyst/Process Details | Reference |
| 80–120 | Not specified | General range for balancing reaction rate and side-product formation | |
| 82–84 (reflux), then 90-100 (recovery) | Until anhydrous, then for solvent recovery | Sulfuric acid catalyst with toluene as a dehydrating agent | google.com |
| 100 | 4 | Lewis acid ionic liquid ([Bmim]Br-Fe2Cl6) | researchgate.net |
| Not specified | 2–3 | Ion-exchange resin (e.g., NKC-9) |
The amount of catalyst used, or catalyst loading, directly influences the rate of the esterification reaction. For resin catalysts, a loading of 6–9% of the total reactant mass has been shown to be effective. Specifically, an 8 wt.% concentration of a resin catalyst demonstrated improved esterification efficiency. When using Lewis acid ionic liquids, a catalyst amount of 10.0% (by weight of succinic acid) has been found to be optimal under specific conditions. researchgate.net
The ability to reuse a catalyst is a significant factor in the economic and environmental viability of the synthesis process. Ion-exchange resins like NKC-9 have demonstrated high reusability, retaining 98.5% of their activity even after six cycles. Similarly, certain Lewis acid ionic liquid catalysts have been recycled up to six times with only a minor decrease in the yield of this compound. researchgate.net The reusability of catalysts is crucial for developing sustainable and cost-effective industrial production methods.
In many synthesis protocols for this compound, a solvent is used to facilitate the reaction, often by acting as a dehydrating agent to remove the water formed during esterification and drive the reaction forward. Toluene is a commonly used solvent for this purpose, as it forms an azeotrope with water. google.com
Alternative Synthetic Routes
While direct esterification is the most common method, alternative synthetic pathways to this compound exist. These routes can offer advantages in terms of starting materials or reaction conditions.
An alternative route to this compound involves the hydrogenation of diisopropyl fumarate (B1241708). rsc.org This reaction saturates the carbon-carbon double bond in the fumarate ester to yield the corresponding succinate. This method is particularly relevant in the context of bio-based chemical production, where fumaric acid can be derived from renewable resources. The hydrogenation can be achieved through catalytic transfer hydrogenation (CTH), which utilizes a hydrogen donor in the presence of a suitable catalyst. For example, isopropanol can serve as both the solvent and the hydrogen source in a CTH process catalyzed by a bifunctional Ir-ReOx/C catalyst. rsc.org This approach is part of a broader strategy to produce valuable chemicals like adipic acid esters from biomass-derived substrates, where this compound is an intermediate product. rsc.org
Oxidative Coupling Reactions of Precursors (e.g., 3-methyl-2-cyano butyrate)
A key method for synthesizing the backbone of this compound involves the oxidative coupling of a suitable precursor. nih.gov A prominent example of this strategy is the dimerization of a 3-methyl-2-cyano butyrate (B1204436) compound. google.com This reaction serves as a direct and convergent method for constructing the 1,4-dicarbonyl motif characteristic of succinates. nih.gov
The process begins with the oxidative coupling of a 3-methyl-2-cyano butyrate ester, which acts as the precursor. This reaction leads to the formation of a dimeric intermediate, specifically a 2,3-diisopropyl-2,3-dicyano succinate compound. google.com For instance, the oxidative coupling of ethyl 3-methyl-2-cyanobutyrate yields 2,3-diisopropyl-2,3-dicyano-diethyl succinate. google.comsmolecule.com This transformation represents the formation of a crucial carbon-carbon bond that establishes the four-carbon chain of the succinate derivative. wikipedia.org
Historically, oxidative enolate couplings were often plagued by low yields and side products, but advancements since the 1970s have led to synthetically useful methods, often employing metal-based reagents like copper(II) compounds to facilitate the dimerization of ester enolates. nih.govthieme-connect.com However, a significant advantage of the modern pathway utilizing the 2,3-diisopropyl-2,3-dicyano diethyl succinate intermediate is that it avoids the use of particularly hazardous reagents, such as n-butyllithium and lithium diisopropylamide (LDA), and circumvents the need for cryogenic reaction conditions (e.g., -70°C). epo.org This makes the process safer and more adaptable for industrial-scale production.
The reaction to form the precursor itself, 3-methyl-2-cyano butyrate, can be achieved through the nucleophilic reaction of a cyanoacetate (B8463686) ester with an isopropyl halide, such as 2-bromopropane, in the presence of a base like sodium alkoxide. google.comgoogle.com
Table 1: Oxidative Coupling of 3-methyl-2-cyano butyrate Precursor
| Precursor | Reaction Type | Key Intermediate Product | Significance |
|---|---|---|---|
| 3-methyl-2-cyano butyrate ester | Oxidative Coupling | 2,3-diisopropyl-2,3-dicyano succinate diester | Forms the C2-C3 bond of the succinate backbone; avoids hazardous reagents like LDA and cryogenic temperatures. epo.org |
Hydrolysis and Decarboxylation Reactions of Intermediates
Following the oxidative coupling, the resulting dicyano intermediate undergoes hydrolysis and decarboxylation to yield 2,3-diisopropylsuccinic acid. google.com This transformation is a critical step that converts the nitrile and ester functionalities into carboxylic acid groups, setting the stage for the final esterification. smolecule.com
The reaction is typically carried out under strong acidic conditions. github.iolibretexts.org The 2,3-diisopropyl-2,3-dicyano succinate diester intermediate is treated with a concentrated acid, such as 60-90% sulfuric acid, and heated to temperatures ranging from 90°C to 180°C. google.com A specific documented example involves heating diethyl 2,3-diisopropyl-2-cyanosuccinate with a sulfuric acid solution at 160°C for 16 hours. epo.org
During this process, the two nitrile (-CN) groups and the two ester groups are hydrolyzed to carboxylic acid (-COOH) groups. This initially forms a tetracarboxylic acid, 2,3-diisopropyl-2,3-dicarboxysuccinic acid. Molecules with two carboxyl groups attached to the same carbon atom are unstable upon heating and readily undergo decarboxylation (loss of CO₂). In this case, two molecules of CO₂ are eliminated, resulting in the formation of 2,3-diisopropylsuccinic acid. google.comepo.org The resulting diacid is then isolated, often as a solid precipitate, before proceeding to the final step. epo.org This 2,3-diisopropylsuccinic acid is the direct precursor that is subsequently esterified with isopropanol, typically under acid catalysis, to produce the final target compound, this compound. google.com
Table 2: Hydrolysis and Decarboxylation of Dicyano Intermediate
| Intermediate | Reagents | Conditions | Product |
|---|---|---|---|
| 2,3-diisopropyl-2,3-dicyano succinate diester | 60-90% Sulfuric Acid in water | 90°C - 180°C | 2,3-diisopropylsuccinic acid |
Data sourced from patents describing the synthesis process. google.comepo.org
Chemical Reactivity and Transformation Mechanisms
Hydrolysis of Diisopropyl Succinate (B1194679)
The ester functional groups of diisopropyl succinate are susceptible to hydrolysis, a reaction that cleaves these groups to yield succinic acid and isopropanol (B130326). This process can be catalyzed by either acid or base.
Under acidic conditions, the hydrolysis of this compound proceeds via a mechanism typical for esters. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of isopropanol regenerate the acidic catalyst and yield succinic acid.
Kinetic studies on the acid-catalyzed hydrolysis of various dialkyl succinates in solvent mixtures like aqueous dioxane and aqueous DMSO have been conducted. zenodo.org These studies help in understanding the influence of solvent and the length of the alkyl chain on the reaction rates. zenodo.org The mechanism is generally considered to be A_AC_2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular), which is common for the hydrolysis of simple esters. spcmc.ac.in Isotopic labeling studies using ¹⁸O-enriched water have confirmed that the acyl-oxygen bond is the one that cleaves during the hydrolysis of succinate esters. spcmc.ac.in
In the presence of a strong base, such as sodium hydroxide (B78521), this compound undergoes saponification. The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group. epa.gov This results in the formation of a tetrahedral intermediate, from which an isopropoxide ion is eliminated. A final proton transfer from the newly formed carboxylic acid to the isopropoxide ion yields succinate and isopropanol. epa.gov
The base-catalyzed hydrolysis of succinates is a consecutive reaction, with the hydrolysis of the second ester group being slower than the first. ias.ac.in This is a common characteristic for the hydrolysis of diesters. ias.ac.in The rate of this reaction is influenced by factors such as the concentration of the base and the reaction temperature. acs.org
Reduction Reactions
The ester groups in this compound can be reduced to alcohols using strong reducing agents.
This compound can be reduced to 1,4-butanediol (B3395766). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. ic.ac.uk The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of each ester group. This initially forms a tetrahedral intermediate which then collapses, eliminating an isopropoxide group to form an aldehyde intermediate. The aldehyde is then further reduced by another hydride equivalent to the corresponding primary alcohol. An aqueous acidic workup is then necessary to protonate the resulting alkoxides to yield 1,4-butanediol. youtube.comambeed.com
| Reactant | Reducing Agent | Product | Reference |
| This compound | Lithium aluminum hydride (LiAlH₄) | 1,4-Butanediol |
Substitution Reactions Involving Ester Groups
The ester moieties of this compound can undergo substitution reactions, such as transesterification, where the isopropoxy groups are replaced by other alkoxy groups. This reaction is typically catalyzed by an acid or a base. googleapis.com For example, reacting this compound with an excess of another alcohol, in the presence of a catalyst, will shift the equilibrium towards the formation of a new succinate ester. googleapis.com The efficiency of the reaction can be enhanced by removing the isopropanol that is formed as a byproduct. googleapis.com
Condensation Reactions (e.g., Stobbe Condensation analogues)
This compound can participate in condensation reactions, most notably analogues of the Stobbe condensation. The classic Stobbe condensation involves the reaction of a dialkyl succinate with a ketone or an aldehyde in the presence of a strong base to form an alkylidene succinic acid or its corresponding ester. libretexts.orgdrhnsp.orgwikipedia.orgorganicreactions.org
Reactions in Pigment Synthesis (e.g., Diketopyrrolopyrrole (DPP) Cores)
This compound is a key precursor in the synthesis of 1,4-diketopyrrolo[3,4-c]pyrrole (DPP) pigments, a class of high-performance organic pigments known for their vibrant colors, high stability, and valuable optoelectronic properties. ingentaconnect.comresearchgate.net The formation of the core DPP bicyclic structure is typically achieved through the reaction of a dialkyl succinate, such as this compound, with aromatic or heteroaromatic nitriles. mdpi.commdpi.comresearchgate.net
The fundamental reaction for creating the DPP core involves a base-catalyzed Claisen-type condensation between this compound and two equivalents of a nitrile. researchgate.net This reaction is typically conducted in the presence of a strong base, such as sodium tert-amyl alcohol, which facilitates the deprotonation of the α-carbon on the succinate, initiating the condensation cascade. researchgate.net
The process generally involves adding the nitrile to the base solution, followed by the controlled addition of this compound at elevated temperatures, often between 70°C and 130°C. The reaction proceeds through the formation of a succinimidyl intermediate which then cyclizes to form the stable, cross-conjugated DPP core. The choice of nitrile substrate allows for the synthesis of a wide array of DPP derivatives with tailored properties. For instance, the reaction with 4-chlorobenzonitrile (B146240) is a documented method for producing the core structure of Pigment Red 254.
Research has explored various nitriles to synthesize novel DPP structures for advanced applications. In one study, new methoxy-substituted DPP polymers were created by first synthesizing a 4-methoxythiophene-2-carbonitrile (B12938322) precursor, which was then reacted with this compound to form the DPP monomer. acs.orgescholarship.org Similarly, nitriles based on electron-deficient pyridine (B92270) rings have been successfully employed to overcome the deactivating effects of certain electron-donating groups, enabling the synthesis of new fluorescent dyes. rsc.org
While effective, the use of this compound can sometimes lead to side reactions. For example, during reactions with 3,4-dimethoxybenzonitrile, the replacement of methoxy (B1213986) groups on the aromatic ring by isopropyl groups from the succinate ester has been observed as a competing reaction. nih.gov Despite this, the succinate route remains a cornerstone of DPP synthesis due to its versatility. researchgate.net
| Nitrile Reactant | DPP Product/Core | Reaction Conditions & Notes | Source(s) |
|---|---|---|---|
| 4-Chlorobenzonitrile | Core for Pigment Red 254 | Condensation with sodium tert-amyl alcohol at 70–130°C. | |
| 4-methoxythiophene-2-carbonitrile | Methoxy-substituted DPP monomer | Used in the synthesis of new DPP-based polymers. | acs.orgescholarship.org |
| 3,4-dimethoxybenzonitrile | Dimethoxy-substituted DPP | Side reaction observed: replacement of methoxy groups with isopropyl groups. More sterically hindered succinates can mitigate this. | nih.gov |
| 2-fluoro-4-cyanopyridine | Pyridine-fused DPP derivative | Demonstrates the use of electron-deficient heterocyclic nitriles. | rsc.org |
Polymerization Reactions
This compound's role in polymerization is primarily documented in two distinct areas: as an internal electron donor in Ziegler-Natta catalysis for olefin polymerization and, more fundamentally, as a potential monomer for the synthesis of polyesters via polycondensation.
This compound can function as an A-A type monomer in step-growth polymerization to produce aliphatic polyesters. In this role, it reacts with a B-B type co-monomer, typically a diol, through a polycondensation reaction. researchgate.netlidsen.com The most common method for this is transesterification, where the ester groups of the succinate react with the hydroxyl groups of the diol. mdpi.com This process forms new ester linkages that constitute the polymer backbone, releasing isopropanol as a byproduct.
The synthesis of polyesters like poly(butylene succinate) (PBS) and its copolymers is often achieved using dialkyl succinates. encyclopedia.pubresearchgate.net While many studies utilize dimethyl succinate or diethyl succinate for this purpose, the underlying chemical principle applies to this compound as well. mdpi.comnih.gov The reaction is typically catalyzed, either by metal-based catalysts such as titanium (IV) isopropoxide at high temperatures or, under milder conditions, by enzymes like lipases. lidsen.commdpi.com Enzymatic polymerization, in particular, represents a greener alternative, often proceeding at temperatures below 100°C. encyclopedia.pub
The general scheme for polyester (B1180765) synthesis involves two stages: an initial oligomerization step at moderate temperatures, followed by a polycondensation step under high vacuum to remove the isopropanol byproduct and drive the reaction toward the formation of a high molecular weight polymer. nih.gov
When this compound is used as a monomer in a polycondensation reaction with a diol (e.g., 1,4-butanediol), the resulting polymer chain consists of alternating succinate and diol units. The succinate moiety [-C(O)-CH2-CH2-C(O)O-R-O-]n (where R is the alkyl backbone of the diol) becomes an integral part of the polyester structure. This incorporation dictates the fundamental properties of the resulting material, such as its thermal characteristics and biodegradability. researchgate.net
The synthesis of fully bio-based polyesters is an area of significant research, with monomers like succinic acid and 1,4-butanediol being derivable from renewable resources. researchgate.netnih.gov Enzymatic polymerization using catalysts like Candida antarctica lipase (B570770) B (CALB) has been successfully used to polymerize diesters with diols. nih.gov Although much of the literature focuses on diethyl or dimethyl succinate, these processes provide a clear framework for how this compound would be incorporated into a polymer chain. encyclopedia.pubnih.gov The choice of ester can influence reaction kinetics and the properties of the final polymer.
| Polymer Type | Monomers | Polymerization Method | Catalyst Example | Source(s) |
|---|---|---|---|---|
| Aliphatic Polyester (e.g., PBS) | Dialkyl Succinate + Diol (e.g., 1,4-Butanediol) | Transesterification / Polycondensation | Titanium (IV) isopropoxide (TTIP) | mdpi.com |
| Aliphatic Polyester (e.g., PBSI) | Diethyl Succinate, Dimethyl Itaconate + 1,4-Butanediol | Enzymatic Co-polymerization | Candida antarctica Lipase B (CALB) | nih.gov |
| Aliphatic Polyester | Sebacic Acid + 1,4-Butanediol | Enzymatic Polycondensation in Biphasic System (diisopropyl ether as solvent) | Candida antarctica Lipase B (CALB) | mdpi.com |
Note: The table illustrates common polyester synthesis reactions analogous to those involving this compound.
Advanced Characterization Techniques and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the identity and structure of diisopropyl succinate (B1194679) by analyzing the environments of its hydrogen atoms. The spectrum provides key information through chemical shifts (δ), signal splitting (multiplicity), and integration. For diisopropyl succinate, with the symmetrical structure (CH₃)₂CH-O-C(=O)-CH₂-CH₂-C(=O)-O-CH(CH₃)₂, specific signals are expected.
The methylene (B1212753) protons (-CH₂-CH₂-) of the succinate backbone are chemically equivalent and typically appear as a singlet, as there are no adjacent protons to cause splitting. The methine protons (-CH(CH₃)₂) of the isopropyl groups appear as a multiplet, specifically a septet, due to coupling with the six neighboring methyl protons. The twelve methyl protons (-CH(CH₃)₂) are also equivalent and appear as a doublet, resulting from coupling to the adjacent methine proton.
¹H NMR is also highly effective for purity assessment. nih.gov The relative integration of the signals should correspond to the ratio of protons in the molecule (e.g., 4H for the succinate CH₂, 2H for the isopropyl CH, and 12H for the isopropyl CH₃). The presence of unexpected peaks in the spectrum would indicate impurities. Quantitative ¹H NMR (qNMR) can be employed for the precise determination of purity against a certified reference standard, a method that is fast, non-destructive, and provides high accuracy. nih.gov It can effectively identify and quantify residual solvents or byproducts from the synthesis process. nih.gov
Table 1: Representative ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~4.95 | Septet | 2H | -O-CH (CH₃)₂ |
| ~2.55 | Singlet | 4H | -CO-CH₂ -CH₂ -CO- |
Note: Chemical shifts are approximate and can vary slightly based on the solvent and instrument frequency. Data is referenced against Tetramethylsilane (TMS) at 0 ppm.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the molecule. pressbooks.pub Due to the low natural abundance of the ¹³C isotope, its spectra are typically acquired as broadband decoupled, meaning each unique carbon environment appears as a single line, simplifying the analysis. pressbooks.pub
For the symmetrical this compound molecule, four distinct signals are expected in the ¹³C NMR spectrum. The carbonyl carbons (C=O) of the ester groups are the most deshielded and appear furthest downfield, typically in the 160-185 ppm range. chemguide.co.ukyoutube.com The methine carbons (-CH) of the isopropyl groups, being attached to an electronegative oxygen atom, appear in the 50-90 ppm region. youtube.com The methylene carbons (-CH₂) of the succinate backbone and the methyl carbons (-CH₃) of the isopropyl groups appear in the more upfield alkyl region. The wide chemical shift range of ¹³C NMR (0-220 ppm) minimizes signal overlap, making it an excellent tool for confirming the carbon skeleton and identifying isomeric impurities. libretexts.org
Table 2: Representative ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~172 | C =O |
| ~67 | -O-C H(CH₃)₂ |
| ~29 | -CO-C H₂-C H₂-CO- |
Note: Chemical shifts are approximate and can vary slightly based on the solvent and instrument frequency. Data is referenced against Tetramethylsilane (TMS) at 0 ppm.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. ponder.ing It operates on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. ponder.ing
The most prominent and diagnostically useful feature in the IR spectrum of this compound is the ester carbonyl (C=O) stretching absorption. openstax.org This vibration gives rise to a very strong and sharp peak, which is characteristic of carbonyl compounds. libretexts.org For saturated aliphatic esters like this compound, this peak is reliably found in the range of 1735-1750 cm⁻¹. orgchemboulder.com The exact position can be influenced by the molecular environment, but its high intensity and distinct location make it an unambiguous indicator of the ester functional group. spectroscopyonline.com
In addition to the carbonyl stretch, other characteristic absorptions for an ester include two strong C-O stretching bands. One for the C-O single bond adjacent to the carbonyl group and another for the O-C single bond of the isopropyl group, which typically appear in the 1000-1300 cm⁻¹ region. spectroscopyonline.com Strong C-H stretching vibrations from the alkyl portions of the molecule are also observed between 2850 and 2960 cm⁻¹. openstax.org
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| ~1735 | Strong, Sharp | C=O Stretch | Ester |
| ~1300-1000 | Strong | C-O Stretch | Ester |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. und.edu It is exceptionally well-suited for the analysis of volatile compounds like this compound and is a primary method for assessing purity and detecting volatile impurities. thermofisher.com
In a GC-MS analysis, the sample is first vaporized and separated into its individual components as it passes through a long capillary column in the gas chromatograph. researchgate.net The retention time—the time it takes for a component to travel through the column—is a characteristic property that can be used for identification. As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular "fingerprint."
For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (202.25 g/mol ), confirming its identity. sigmaaldrich.com The fragmentation pattern would provide further structural confirmation. This technique is highly sensitive and can detect trace levels of volatile impurities, such as residual isopropanol (B130326) from the esterification reaction or other organic byproducts. ispub.comphcog.com By comparing the obtained chromatogram and mass spectra to those of known standards, both the identity and quantity of impurities can be determined. uran.ua
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used in mass spectrometry to produce ions from macromolecules and non-volatile compounds. wikipedia.orgcreative-proteomics.com The process involves applying a high voltage to a liquid to create an aerosol, which assists in transferring ions from solution into the gaseous phase for mass analysis. nih.gov This method is particularly valuable as it minimizes the fragmentation of thermally fragile molecules, almost always preserving the molecular ion, or more accurately, a pseudo-molecular ion. wikipedia.org
In the context of this compound, ESI-MS could be employed to determine its molecular weight with high accuracy. Neutral molecules are typically analyzed by forming adducts with cations like sodium ([M+Na]⁺) or through protonation ([M+H]⁺). nih.gov The technique is highly sensitive, capable of analyzing samples at the femtomole level from microliter volumes. nih.gov When coupled with separation techniques like High-Performance Liquid Chromatography (HPLC), HPLC/ESI-MS becomes a powerful tool for analyzing complex mixtures. nih.gov Furthermore, tandem mass spectrometry (ESI-MS/MS) can provide detailed structural information by inducing fragmentation of a selected parent ion, which would be useful for confirming the ester's structure. wikipedia.orgnih.gov
Table 1: Principles and Applications of ESI-MS
| Feature | Description | Relevance to this compound Analysis |
|---|---|---|
| Ionization Principle | A high voltage is applied to a liquid sample, creating a fine spray of charged droplets. Solvent evaporation leads to the formation of gas-phase ions. nih.gov | Allows for the gentle ionization of this compound, preventing degradation and enabling accurate mass determination. |
| Ion Type | Primarily produces multiply-charged ions for large molecules and singly-charged pseudo-molecular ions (e.g., [M+H]⁺, [M+Na]⁺) for smaller molecules. wikipedia.orgnih.gov | This compound would likely be observed as protonated or sodiated adducts, confirming its molecular weight. |
| Fragmentation | Known as a "soft ionization" technique, it causes very little fragmentation, preserving the molecular ion. wikipedia.org | Ensures the primary ion observed corresponds to the intact molecule, simplifying spectral interpretation. |
| Coupling | Commonly coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. nih.gov | LC-ESI-MS could be used to separate this compound from reaction byproducts or impurities before mass analysis. |
| Tandem MS (MS/MS) | Allows for the selection and fragmentation of a specific ion to obtain structural information. nih.gov | ESI-MS/MS could be used to fragment the this compound ion to confirm its ester linkages and isopropyl groups. |
Chromatographic Methods
Gas Chromatography (GC) for Purity Quantification
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. youtube.com It is widely employed for determining the purity of volatile substances. chromatographyonline.com The process involves injecting a sample into a carrier gas stream (mobile phase), which then flows through a column containing a stationary phase. youtube.com Components of the sample separate based on their differential partitioning between the two phases. youtube.com
For a volatile ester like this compound, GC is an ideal method for purity quantification. The percentage purity can be calculated from the resulting chromatogram by comparing the peak area of the target compound to the total area of all peaks, excluding the solvent peak. youtube.com The area under each peak is proportional to the concentration of the corresponding component. To ensure accuracy, reference standards of known purity are often used to calibrate the instrument. youtube.com GC coupled with a mass spectrometer (GC-MS) can further provide definitive identification of impurities by comparing their mass spectra to library data. nih.gov
Table 2: GC Methodology for Purity Quantification
| Step | Description | Application to this compound |
|---|---|---|
| Sample Preparation | The sample is dissolved in a suitable volatile solvent. youtube.com | This compound would be dissolved in a solvent like dichloromethane (B109758) or hexane. |
| Injection | A small volume of the sample solution is injected into the heated inlet of the GC, where it is vaporized. | The sample is vaporized and introduced into the carrier gas stream. |
| Separation | Components are separated in the GC column based on their boiling points and interaction with the stationary phase. | This compound would be separated from any residual starting materials (succinic acid, isopropanol) or byproducts. |
| Detection | A detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS) records the signal as components elute from the column. | A peak corresponding to this compound is generated on a chromatogram. |
| Quantification | The area of the this compound peak is divided by the total area of all component peaks (excluding the solvent) and multiplied by 100. youtube.com | This calculation provides the percentage purity of the this compound sample. |
Gel Permeation Chromatography (GPC) for Polymer Analysis
Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography (SEC), is a technique used to separate molecules based on their size or hydrodynamic volume. wikipedia.org It is predominantly used for the analysis of polymers to determine their molecular weight distribution. selectscience.netlcms.cz In GPC, a polymer solution is passed through a column packed with porous gel beads. eag.com Larger polymer chains cannot enter the pores and thus elute quickly, while smaller molecules penetrate the pores to varying extents and have a longer retention time. selectscience.net
This compound, being a small molecule (monomer), would not typically be analyzed by GPC. This technique is reserved for macromolecules. eag.com However, if this compound were used as a monomer or a building block in a polymerization reaction (for example, in the synthesis of polyesters), GPC would be an essential tool to characterize the resulting polymer. It would be used to determine key parameters such as the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. selectscience.netpolymersolutions.com
Table 3: GPC Principles for Polymer Characterization
| Parameter | Description | Relevance in Polymer Synthesis Using this compound |
|---|---|---|
| Principle | Separation based on molecular size. Large molecules elute first, small molecules elute last. eag.com | Would be used to separate the synthesized polymer from unreacted this compound monomers and oligomers. |
| Instrumentation | Consists of a pump, column with porous gel, and a detector (e.g., refractive index, light scattering). wikipedia.orgeag.com | Standard instrumentation would be used to analyze the polymer product. |
| Data Obtained | Molecular weight averages (Mw, Mn) and polydispersity index (PDI). polymersolutions.com | These parameters are critical for understanding the physical and mechanical properties of the final polymer. |
| Calibration | The system is calibrated using polymer standards of known molecular weight, such as polystyrene. selectscience.net | Calibration allows for the conversion of elution time to the molecular weight of the polymer being analyzed. |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and condensed phases. asu.edu DFT has become a widely used tool in chemistry because it offers a good balance between accuracy and computational cost. mdpi.com The theory is based on the principle that the energy of a molecule is completely determined by its electron density. mdpi.com By performing DFT calculations, researchers can predict a wide range of molecular properties, including optimized geometries, vibrational frequencies, and reaction energies. up.ac.za
For this compound, DFT calculations could provide valuable insights into its molecular structure and reactivity. For instance, DFT could be used to:
Determine the most stable three-dimensional conformation of the molecule.
Calculate the bond lengths, bond angles, and dihedral angles.
Predict its vibrational spectra (e.g., IR and Raman), which can be compared with experimental data for structural validation.
Investigate the mechanisms of reactions involving this compound by calculating the energies of reactants, products, and transition states.
Table 4: Applications of DFT in Molecular Analysis
| Application | Description | Potential Insights for this compound |
|---|---|---|
| Geometry Optimization | Finds the lowest energy arrangement of atoms in a molecule. up.ac.za | Predicts the most stable 3D structure and conformational preferences of this compound. |
| Vibrational Analysis | Calculates the frequencies of molecular vibrations. | Predicts the IR and Raman spectra, aiding in experimental characterization. |
| Reaction Energetics | Computes the energy changes that occur during a chemical reaction. mdpi.com | Could be used to study the thermodynamics and kinetics of the synthesis or hydrolysis of this compound. |
| Electronic Properties | Calculates properties like dipole moment and polarizability. up.ac.za | Provides information on the molecule's polarity and its interaction with electric fields. |
HOMO-LUMO Analysis for Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). irjweb.com An analysis of these orbitals is crucial for understanding the electronic properties and chemical reactivity of a molecule. mdpi.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter. mdpi.com
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com
A small HOMO-LUMO gap indicates that a molecule is more reactive and can be easily polarized. mdpi.com
For this compound, a HOMO-LUMO analysis, typically performed using DFT calculations, would help predict its reactivity. The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron). mdpi.comajchem-a.com This information can be used to understand how this compound might behave in chemical reactions, such as nucleophilic or electrophilic attacks. youtube.com
Table 5: Significance of HOMO-LUMO Analysis
| Parameter | Definition | Chemical Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Related to the molecule's ability to donate electrons (nucleophilicity) and its ionization potential. mdpi.comajchem-a.com |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the molecule's ability to accept electrons (electrophilicity) and its electron affinity. mdpi.comajchem-a.com |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ELUMO - EHOMO). ajchem-a.com | Indicates the chemical reactivity and kinetic stability of the molecule. A large gap signifies high stability. irjweb.com |
| Chemical Reactivity | The propensity of a molecule to engage in chemical reactions. | The energies and shapes of the HOMO and LUMO orbitals indicate the likely sites for electrophilic and nucleophilic attack. youtube.com |
Quantum Theory of Atoms in Molecule (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing molecular electronic systems by partitioning a molecule's electron density into atomic basins. wikipedia.orguni-rostock.de Developed by Richard Bader and his research group, this model defines atoms and the bonds that link them based on the topology of the electron density, a physically observable quantity. wikipedia.org QTAIM allows for the calculation of specific physical properties on a per-atom basis. wikipedia.org
The core of QTAIM analysis lies in identifying critical points in the electron density (ρ(r)), where the gradient of the density is zero (∇ρ(r) = 0). uni-rostock.de These points are classified based on their rank and signature, revealing key features of the molecular structure. The presence of a bond path—a line of maximum electron density linking two atomic nuclei—and a corresponding (3, -1) bond critical point (BCP) is a necessary and sufficient condition for the existence of a chemical bond between those two atoms. wiley-vch.de
Analysis of the electron density and its Laplacian (∇²ρ) at the BCP provides quantitative information about the nature of the interatomic interaction. For instance, the value of ρ(r) at the BCP correlates with the bond order, while the sign of the Laplacian indicates the nature of the interaction. A negative ∇²ρ(r) signifies a shared-shell interaction, typical of covalent bonds where electron density is concentrated between the nuclei. Conversely, a positive ∇²ρ(r) indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. researchgate.net
Table 1: Key Parameters in QTAIM Analysis and Their Significance
| Parameter | Symbol | Significance |
|---|---|---|
| Electron Density at BCP | ρ(rb) | Correlates with the strength/order of the bond. |
| Laplacian of Electron Density | ∇²ρ(rb) | Indicates the nature of the interaction; < 0 for shared (covalent), > 0 for closed-shell (ionic, H-bonds). |
| Total Electron Energy Density | H(rb) | The sign of H(rb) can help distinguish between different types of interactions. |
| Bond Path | - | A line of maximum electron density linking two nuclei, indicating a chemical bond. |
Through this detailed analysis of electron density topology, QTAIM provides profound insights into chemical bonding that go beyond classical models, offering a physically grounded definition of atoms within molecules and the interactions that structure them. amercrystalassn.org
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method partitions the crystal space into regions where the electron density of a pro-molecule (the sum of spherical atomic densities) is greater than that of all other molecules in the crystal. nih.gov The resulting three-dimensional Hirshfeld surface provides a unique representation of the molecule's shape and its immediate environment within the crystal.
By mapping various properties onto this surface, researchers can gain detailed insights into intermolecular contacts. One of the most common properties is the normalized contact distance (dnorm), which is based on the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms.
The dnorm surface is typically color-coded:
Red spots indicate close contacts where the intermolecular distance is shorter than the sum of the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions.
Blue regions represent contacts that are longer than the van der Waals radii sum.
White areas denote contacts approximately equal to the van der Waals separation.
Illustrative Example: Hirshfeld Analysis of a Succinic Acid Co-Crystal
While a specific Hirshfeld surface analysis for this compound is not available in the reviewed literature, a study on a co-crystal of its parent dicarboxylic acid, succinic acid, with imidazolidin-2-one provides a relevant example of the insights this technique can offer. doaj.org In this study, Hirshfeld surface analysis was used to visually analyze and quantify the intermolecular interactions responsible for the crystal's stability.
The analysis revealed that the crystal packing was primarily stabilized by O--H···O and N--H···O hydrogen bonds. doaj.org The fingerprint plots allowed for the deconvolution of these interactions, showing the percentage contribution of each type of contact to the total Hirshfeld surface area.
Table 2: Illustrative Intermolecular Contacts and Their Contributions from a Hirshfeld Surface Analysis of a Succinic Acid Co-Crystal. Note: This data is for a co-crystal containing succinic acid and is presented to illustrate the capabilities of the technique, as specific data for this compound is not publicly available.
| Intermolecular Contact | Contribution to Hirshfeld Surface (%) | Description |
|---|---|---|
| O···H / H···O | High | Predominantly represents the strong hydrogen bonding interactions crucial for the crystal's structure. doaj.org |
| H···H | Significant | Represents numerous van der Waals contacts between hydrogen atoms on the peripheries of the molecules. |
| C···H / H···C | Moderate | Indicates weaker C-H···π or other van der Waals interactions. |
This type of analysis, if applied to this compound, would reveal the specific nature and relative importance of the intermolecular forces, such as C-H···O interactions and H···H van der Waals forces, that govern its solid-state structure and physical properties.
Applications in Advanced Materials and Polymer Science
Role as an Internal Electron Donor in Ziegler-Natta Catalysts
In the production of polyolefins such as polypropylene (B1209903), Ziegler-Natta (ZN) catalysts are of paramount importance. The performance of these catalysts is significantly influenced by the presence of internal electron donors (IEDs), which are crucial for controlling the catalyst's stereospecificity. Diisopropyl succinate (B1194679) is utilized as an IED in certain Ziegler-Natta catalyst systems. These donors interact with the magnesium chloride (MgCl₂) support of the catalyst, influencing the distribution and nature of the titanium active sites. This modulation is key to producing polymers with desired properties. Succinate-based IEDs are known to affect catalyst activity, hydrogen response, and the microstructure of the resulting polymer.
The choice of an internal electron donor has a profound impact on the molecular architecture of the polymer. When diisopropyl succinate is used as an IED, it influences both the crystallinity and the molecular weight distribution (MWD) of the final polymer. Succinate donors are particularly noted for producing polypropylene with a broad molecular weight distribution. This characteristic is often desirable as it can improve the processing characteristics and mechanical properties of the polymer. For instance, a broader MWD can enhance melt strength and improve performance in applications like extrusion. Furthermore, the use of succinate donors can lead to an increase in the crystallinity of the polymer, which in turn enhances properties such as stiffness, hardness, and melting point. Research has shown that using a succinate structure as both an internal and external donor can increase the crystallinity of polypropylene from 43.86% to 48.12%.
Table 1: Effect of Internal Electron Donor Type on Polypropylene Properties
| Internal Donor Type | Typical Molecular Weight Distribution (M w /M n ) | Impact on Crystallinity |
| Phthalate-Based | 6.5 - 8.0 | High |
| Diether-Based | 4.5 - 5.5 (Narrow) | Moderate to High |
| Succinate-Based | 10.0 - 15.0 (Broad) | Increases Crystallinity |
One of the most critical functions of an internal electron donor in Ziegler-Natta catalysis is to enhance the stereoselectivity of the catalyst. This compound, when incorporated as an IED, deactivates non-stereospecific active sites on the catalyst surface. This selective deactivation ensures that the propylene monomers are inserted into the growing polymer chain with a specific and regular orientation. This results in a polymer with high stereoregularity, specifically high isotacticity, where the methyl groups are all oriented on the same side of the polymer chain. This regular, ordered structure allows the polymer chains to pack closely together, leading to higher crystallinity and improved mechanical properties such as tensile strength and modulus. Polypropylene produced with succinate-based catalysts can achieve a high isotactic index, often exceeding 95%, which is essential for creating durable and rigid materials. nih.gov
Precursor for High-Performance Pigments (e.g., 1,4-diketo-pyrrolo-pyrrole pigments)
This compound is a fundamental building block in the synthesis of 1,4-diketo-pyrrolo-pyrrole (DPP) pigments. longchangchemical.com DPPs are a class of high-performance organic pigments known for their brilliant colors, typically in the orange to red spectrum, as well as their exceptional stability against light, heat, and weathering. datascience.ir The synthesis of the core DPP bicyclic system is commonly achieved through a base-catalyzed condensation reaction between an aromatic nitrile and a dialkyl succinate, such as this compound. rsc.org This reaction creates the characteristic fused lactam ring structure of the DPP chromophore. mdpi.com The resulting pigments are highly valued in demanding applications, including automotive paints, industrial coatings, and coloring plastics, due to their durability and color intensity. longchangchemical.com
Polymer Modification and Synthesis
Beyond its role in catalysis, this compound is also employed directly in the synthesis and modification of various polymers. It serves as a versatile monomer or building block, contributing to the development of new polymeric materials with tailored properties. longchangchemical.com
This compound is utilized in the chemical synthesis of various polymers and copolymers. longchangchemical.com By incorporating it into the polymer backbone, it can modify the final properties of the material, such as flexibility, thermal stability, and biodegradability. Its diester functionality allows it to participate in polycondensation reactions with diols or other suitable comonomers to create a wide range of polyesters and copolyesters. This versatility makes it a valuable component in the development of specialty polymers for diverse applications. longchangchemical.com
This compound is a precursor for the synthesis of biodegradable aliphatic polyesters, most notably Polybutylene Succinate (PBS) and its derivatives. PBS is recognized for its favorable mechanical properties, thermal stability, and, crucially, its ability to biodegrade in various environments. nih.govencyclopedia.pub The synthesis of PBS is typically achieved through a two-step polycondensation process. This involves an initial transesterification reaction between a succinate ester (such as this compound) and a diol, like 1,4-butanediol (B3395766). In this reaction, isopropanol (B130326) is eliminated as a byproduct, forming PBS oligomers. The subsequent step involves polycondensation of these oligomers under high vacuum and temperature to achieve a high molecular weight polymer. researchgate.net The resulting PBS is a promising eco-friendly alternative to conventional non-biodegradable plastics for applications in packaging, agriculture, and consumer goods. nih.govencyclopedia.pub
Synthesis of Biodegradable Polymers (e.g., Polybutylene Succinate (PBS) derivatives)
Novel Materials Development
This compound is not only a monomer for traditional polyesters but also a key building block in the development of novel, high-performance materials with specialized applications.
One of the most significant applications is in the synthesis of high-performance diketo-pyrrolo-pyrrole (DPP) pigments . These pigments are valued for their stability and vibrant colors. Furthermore, DPP-based materials synthesized using this compound are being explored for advanced applications in organic thermoelectrics, which can convert waste heat into electrical energy. researchgate.net
Another area of development is in the field of nonlinear optics. Researchers have successfully grown a novel third-order nonlinear optical single crystal named diisopropylammonium succinate . This material is a potential candidate for use in opto-electronic and photonic applications, such as optical sensors and Q-switching. researchgate.net
Early-stage research also highlights the potential for succinate esters in therapeutic strategies. Studies are being conducted on cell-permeable succinate prodrugs as a possible countermeasure against certain types of poisoning by bypassing mitochondrial deficiencies.
| Novel Material Class | Precursor(s) including this compound | Key Properties & Potential Applications |
| DPP-Based Polymers | This compound | High stability, unique structural properties for organic thermoelectrics. researchgate.net |
| Nonlinear Optical Crystals | Diisopropylammonium succinate | Third-order nonlinear optical properties for photonics and optoelectronics. researchgate.net |
| Therapeutic Prodrugs | Cell-permeable succinate esters | Potential to counter certain poisonings by acting on mitochondria. |
Biological and Biochemical Research Applications
Enzyme Inhibition Studies
The structural similarity of succinate (B1194679) derivatives to natural enzyme substrates allows them to be used in the study of enzyme inhibition. While research on Diisopropyl succinate itself is not extensively detailed, the principles of inhibition can be understood through its relation to succinic acid and analogous compounds.
Mechanism of Action as an Enzyme Inhibitor (e.g., analogous to succinate dehydrogenase)
The enzyme succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain, plays a crucial role in both the citric acid cycle and oxidative phosphorylation. wikipedia.org It catalyzes the oxidation of succinate to fumarate (B1241708). wikipedia.orgnih.gov Molecules that are structurally similar to succinate can act as competitive inhibitors by binding to the enzyme's active site without undergoing a reaction, thereby blocking the natural substrate. libretexts.org
A classic example of this is malonate, which has a structure similar to succinate and is a well-known competitive inhibitor of SDH. libretexts.orgnih.gov By binding to the active site, malonate prevents succinate from binding, thus inhibiting the enzyme's activity. libretexts.org Oxaloacetate is another TCA cycle intermediate that is a potent inhibitor of SDH. wikipedia.orgnih.gov
This compound is a diester of succinic acid. While direct studies detailing its inhibitory effects on enzymes like SDH are limited, it is plausible that upon intracellular hydrolysis, it would release succinate and isopropanol (B130326). The released succinate would then participate in its usual metabolic roles. However, the study of succinate analogs is a key area of research for understanding enzyme function and for the development of fungicides and other agents that target SDH. nih.govmedchemexpress.comnih.gov
Table 1: Examples of Succinate Dehydrogenase Inhibitors
| Inhibitor | Type of Inhibition | Mechanism |
|---|---|---|
| Malonate | Competitive | Binds to the succinate-binding active site. libretexts.orgnih.gov |
| Oxaloacetate | Competitive | Binds to the succinate-binding site and is one of the most potent inhibitors. wikipedia.orgnih.gov |
| Carboxin | Ubiquinone-site | Binds to the ubiquinone binding site, blocking electron transfer. wikipedia.org |
| Atpenin A5 | Ubiquinone-site | A highly specific and potent inhibitor that binds to the ubiquinone-binding site. nih.gov |
Metabolic Pathway Investigations
Cell-permeable esters of succinate are valuable tools for investigating metabolic pathways, particularly those involving mitochondrial function, by enabling researchers to manipulate intracellular succinate concentrations.
Exploration of Mitochondrial Function
Succinate is a key metabolite in cellular energy production, linking the citric acid cycle to the electron transport chain. nih.gov The accumulation of intracellular succinate is associated with various physiological and pathological states, including inflammation and metabolic disorders. nih.govmdpi.comtandfonline.com To study the effects of elevated succinate, researchers use cell-permeable forms like diethyl succinate (DES) and dimethyl succinate (DMS). mdpi.comtandfonline.com
Studies using these compounds have shown that an increase in intracellular succinate can lead to:
Altered Mitochondrial Respiration: Investigations have revealed that elevated succinate can acutely lower the oxygen consumption rate (OCR), maximal respiration, and ATP production. mdpi.com
Increased Reactive Oxygen Species (ROS): Succinate accumulation can enhance the production of ROS, including mitochondrial superoxide. mdpi.comtandfonline.com
Modulation of Cellular Signaling: Elevated succinate levels have been shown to trigger inflammatory responses and affect cell viability and function. tandfonline.comnih.gov For instance, in adipose-derived stem cells, excess succinate impairs mitochondrial biogenesis, promotes inflammation, and reduces the cells' biological activity. tandfonline.comnih.gov
While this compound is not explicitly mentioned in these specific studies, as a succinate ester, it represents a potential vehicle for delivering succinate into cells to probe these metabolic and signaling pathways.
Interactions with Biological Molecules
The study of how small molecules interact with larger biological molecules is fundamental to understanding cellular processes. nih.gov Succinate itself interacts directly with succinate dehydrogenase as its substrate. Beyond this, elevated succinate levels can lead to post-translational modifications of proteins and influence epigenetic regulation by inhibiting certain demethylases. tandfonline.com While specific studies detailing the direct interactions of the ester this compound with other biological molecules are not prominent, its primary biochemical relevance stems from its identity as a derivative of succinic acid.
Potential in Pharmaceutical Development
This compound serves as a versatile intermediate in organic synthesis, which includes the production of compounds for the pharmaceutical industry. longchangchemical.comguidechem.com
Precursor in Drug Synthesis
In the field of medicinal chemistry, this compound is employed as a building block or intermediate in the synthesis of more complex molecules. longchangchemical.com Its chemical structure provides a useful scaffold that can be modified to produce a variety of organic compounds. While it is often cited as a pharmaceutical intermediate, specific drug synthesis pathways that utilize this compound are proprietary or detailed in specific patents. Its role is crucial in the broader context of chemical synthesis, where it serves as a key raw material for producing various specialty chemicals. longchangchemical.com For example, it is a known precursor in the synthesis of high-performance diketo-pyrrolo-pyrrole (DPP) pigments. google.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Succinic acid |
| Isopropanol |
| Fumarate |
| Malonate |
| Oxaloacetate |
| Diethyl succinate (DES) |
| Dimethyl succinate (DMS) |
| Carboxin |
Research into Succinate Prodrugs
The investigation into cell-permeable succinate prodrugs represents an emerging area of biochemical research. The core concept revolves around the therapeutic potential of succinate esters to address mitochondrial deficiencies. While this field is in its early stages, it underscores the potential for these compounds in therapeutic strategies.
Currently, detailed research findings and specific data tables concerning the application of this compound as a succinate prodrug are not extensively available in publicly accessible scientific literature. The broader category of succinate esters is under investigation for their potential to bypass certain mitochondrial dysfunctions, but specific research outcomes for the diisopropyl variant have not been detailed.
General research in this area suggests that by modifying succinic acid into a more lipophilic ester form, such as a succinate ester, it may be possible to enhance its ability to cross cell membranes. Once inside the cell, endogenous enzymes would ideally hydrolyze the ester, releasing succinate to support mitochondrial function. However, specific studies detailing the enzymatic hydrolysis rates, intracellular concentrations, and therapeutic efficacy of this compound for this purpose are not presently available.
While the foundational science for succinate prodrugs is being established with other ester forms, the specific role and potential of this compound within this therapeutic strategy remain an area for future research.
Green Chemistry and Sustainable Applications
Biodegradability Aspects
While specific, in-depth studies on the biodegradation pathway of diisopropyl succinate (B1194679) are not extensively detailed in publicly available literature, its chemical structure as a simple diester of succinic acid and isopropanol (B130326) suggests a favorable biodegradability profile. Succinate esters are generally recognized for their potential to be hydrolyzed by common environmental microorganisms.
The United States Environmental Protection Agency (EPA), under its Safer Choice program, has classified diisopropyl succinate as a chemical expected to be of low concern. nih.gov This classification is based on experimental and modeled data, indicating a favorable environmental fate. nih.gov The expectation of low concern suggests that the compound is not anticipated to persist in the environment, a key characteristic of biodegradable substances.
Further supporting the likelihood of its biodegradability is the extensive research on poly(butylene succinate) (PBS), a biodegradable polymer synthesized from succinic acid. nih.govnih.govresearchgate.net PBS is known to be degraded by microbial enzymes into water and carbon dioxide. nih.gov Given that this compound is a smaller, non-polymeric ester of the same acid, it is chemically plausible that it would also be susceptible to microbial degradation.
Role in Sustainable Chemical Processes
This compound serves as a key intermediate in the synthesis of certain high-performance pigments and as a component in the formulation of Ziegler-Natta catalysts for polypropylene (B1209903) production. google.com The sustainability of these processes is significantly enhanced when the starting materials for this compound are derived from renewable resources.
A significant advancement in this regard is the production of bio-succinic acid through the fermentation of renewable feedstocks. This bio-based succinic acid can then be used in the esterification process with isopropanol to produce this compound, thereby reducing the carbon footprint of the final products.
The synthesis of this compound itself is also a subject of process optimization to align with green chemistry principles. Research has focused on developing efficient synthesis methods, such as intermittent preparation methods that combine azeotropic esterification and fractionation. google.com These methods aim to improve yield, reduce waste, and allow for the recycling of excess reactants and dehydrating agents, thus minimizing the environmental impact of the production process. google.com
Table 1: Synthesis Methods for this compound
| Method | Reactants | Catalyst/Conditions | Key Features |
|---|---|---|---|
| Azeotropic Esterification | Succinic acid, Isopropanol | Catalyst and dehydrating agent | Continuous removal of water, recycling of excess alcohol and dehydrating agent, improved yield. google.com |
| Cation Exchange Resin Catalysis | Succinic acid, Ethanol (B145695) (for Diethyl succinate) | NKC-9 cation exchange resin | Use of a solid acid catalyst, which can be easily separated and potentially reused. datascience.ir |
Biomass-Derived Solvent Exploration
The EPA's Safer Chemical Functional Use Classes list this compound under the category of solvents. nih.gov This designation, coupled with the potential for its synthesis from bio-succinic acid, positions it as a candidate for exploration as a bio-based or green solvent. chemistryforsustainability.org Bio-based solvents are derived from agricultural crops and are considered alternatives to traditional petrochemical-based solvents due to their lower toxicity, reduced flammability, and biodegradability. chemistryforsustainability.org
While this compound is not as widely recognized as other bio-solvents, its properties align with some of the key principles of green chemistry. The development and application of solvents derived from renewable resources are critical in reducing the environmental impact of chemical processes. nih.gov The potential to produce this compound from biomass-derived succinic acid makes it a relevant compound in the ongoing search for sustainable solvent alternatives.
Table 2: EPA Safer Choice Classification for this compound
| Chemical | Classification | Basis |
|---|
Future Directions and Research Gaps
Exploration of Novel Catalytic Systems for Synthesis
The conventional synthesis of diisopropyl succinate (B1194679) relies on the esterification of succinic acid with isopropanol (B130326), often using traditional acid catalysts. While effective, these methods present opportunities for improvement in terms of environmental impact and efficiency. A significant future direction lies in the exploration of advanced and green catalytic systems.
Biocatalysis: Enzymatic catalysis, particularly using lipases, represents a promising green alternative. Lipases can catalyze esterification under mild temperature and pressure conditions, leading to high selectivity and reduced energy consumption. mdpi.com Research has demonstrated the efficacy of immobilized lipases, such as Candida antarctica Lipase (B570770) B (CALB), for producing various succinate esters. nih.govpsecommunity.org Future research should focus on:
Systematic Screening: Identifying and optimizing specific lipase variants for the synthesis of diisopropyl succinate.
Immobilization Techniques: Developing robust immobilization methods to enhance enzyme stability and reusability, which is crucial for industrial-scale economic viability. nih.gov
Process Optimization: Investigating reaction kinetics in different media, such as solvent-free systems versus more sustainable bio-solvents, to maximize yield and minimize downstream processing. psecommunity.org
The table below outlines key parameters and findings from studies on lipase-catalyzed synthesis of related succinate esters, indicating potential starting points for this compound research.
| Catalyst | Substrates | Optimal Temperature (°C) | Molar Ratio (Alcohol:Acid) | Achieved Conversion/Yield | Reference |
| Immobilized Candida antarctica Lipase B (Novozym 435) | Succinic acid, Oleyl alcohol | 41.1 | 7.8:1 | 85.0% | nih.gov |
| Candida antarctica Lipase B (CALB) | Dimethyl succinate, 1,4-butanediol (B3395766) | 70 | - | Mw ~23,400 g/mol (melt) | psecommunity.org |
| Candida antarctica Lipase B (CALB) | Divinyl adipate, 1,4-butanediol | 70 | - | Mw ~60,000 g/mol (solution) | psecommunity.org |
This table is interactive. Users can sort the data by clicking on the column headers.
Heterogeneous Catalysis: Further research into solid acid catalysts, such as ion-exchange resins or sulfonated carbons, could also yield more sustainable processes. researchgate.net The key research gaps include developing catalysts with higher activity, greater resistance to deactivation, and easier separation from the reaction mixture, thereby simplifying product purification and reducing waste.
Investigation of Advanced Material Applications
The current use of this compound is primarily as an intermediate. However, its structure suggests significant potential as a building block or additive in advanced materials, particularly in the biomedical and biodegradable polymer sectors.
Biodegradable Plasticizers: There is a pressing need for environmentally friendly plasticizers to replace phthalates in polymers like polyvinyl chloride (PVC). Succinate esters are promising candidates due to their lower toxicity and better biodegradability. nih.gov Studies on similar molecules like di-n-heptyl succinate have shown them to be effective and green plasticizers for PVC. researchgate.net Future research should specifically evaluate this compound's performance as a plasticizer for both conventional polymers and bioplastics like polylactic acid (PLA), focusing on:
Efficiency in altering mechanical properties (e.g., flexibility, elongation at break). google.com
Migration resistance and long-term stability within the polymer matrix. nih.gov
The rate and products of biodegradation of the plasticized material. nih.gov
Biomedical Polymers and Drug Delivery: Succinic acid is a natural metabolite, making its derivatives attractive for biomedical applications. nih.gov Polyesters based on succinic acid are being explored for tissue engineering and controlled drug release due to their biocompatibility and biodegradability. researchgate.net Research is needed to explore the polymerization of this compound into novel polyesters or its incorporation into copolymers. Furthermore, succinate esters of active molecules, such as α-tocopheryl succinate, have been shown to self-assemble into nanoparticles, creating novel drug delivery systems that possess their own antitumor activity. nih.gov This opens a research avenue into whether this compound can be used to create or modify nanocarriers for targeted drug delivery, potentially improving the solubility and bioavailability of therapeutic agents. nih.govsigmaaldrich.com
Deeper Understanding of Biological Mechanisms
A significant research gap exists in understanding the biological activity of this compound. While succinic acid itself is a well-known intermediate in the Krebs cycle, the specific effects of its esterified forms are not fully elucidated.
Research on related compounds provides a compelling basis for future investigation. For instance, studies have shown that succinate can accumulate during ischemia and drive the production of reactive oxygen species (ROS) upon reperfusion, contributing to tissue injury. bohrium.com Conversely, cell-permeable esters like diethyl succinate have been shown to exert protective effects in microglia by reducing mitochondrial fission and cellular ROS, suggesting an anti-inflammatory role. google.com
Future research should investigate whether this compound can act as a pro-drug, being hydrolyzed by intracellular esterases to release isopropanol and succinate. Key questions to explore include:
Cellular Uptake and Hydrolysis: Determining the rate at which this compound enters cells and is metabolized.
Mitochondrial Function: Investigating its effects on mitochondrial respiration, ROS production, and biogenesis.
Inflammatory Signaling: Assessing its impact on inflammatory pathways in various cell types, such as macrophages and neurons.
A deeper understanding of these mechanisms could unlock potential therapeutic applications for this compound in metabolic and inflammatory disorders.
Development of Circular Economy Approaches for Production and Use
Integrating this compound into a circular economy requires a shift from a linear "take-make-dispose" model to one that emphasizes renewable resources and end-of-life recycling. agrobiobase.com
Bio-based Feedstocks: A critical step towards sustainability is the use of bio-based succinic acid as a starting material. ahb-global.com Bio-succinic acid, produced via the fermentation of renewable feedstocks like corn starch, offers a significantly lower carbon footprint compared to its petrochemical counterpart. agrobiobase.comroquette.com Future research should focus on optimizing the entire value chain, from diverse and non-food feedstocks for fermentation to the efficient esterification of the resulting bio-succinic acid to produce this compound. researchgate.netresourcewise.com Conducting a comprehensive Life Cycle Assessment (LCA) is crucial to quantify the environmental benefits and identify areas for further improvement in this bio-based production route. lifecycleinitiative.orgresearchgate.netresearchgate.net
Chemical Recycling: At the end of a product's life, circularity demands the recovery of valuable components. For polymers and materials containing this compound, chemical recycling presents a promising future direction. Research into the chemical recycling of related polyesters like polybutylene succinate (PBS) has demonstrated concepts for breaking down the polymer into its constituent monomers (succinic acid and a diol). These monomers can then be purified and used to produce new virgin-grade materials. Future work should develop and optimize recycling processes specifically for materials synthesized with this compound, focusing on:
Selective Depolymerization: Creating efficient catalytic or solvolysis methods to break the ester bonds and recover succinic acid and isopropanol. whiterose.ac.ukmdpi.com
Separation and Purification: Devising energy-efficient techniques to separate the recovered monomers from waste streams.
Economic Viability: Ensuring that the developed recycling processes are economically feasible for large-scale implementation.
By focusing on these research areas, the scientific and industrial communities can unlock the full potential of this compound as a versatile, high-performance, and sustainable chemical.
Q & A
Q. What are the established synthetic routes for diisopropyl succinate, and how do reaction parameters (e.g., catalyst type, temperature) influence yield and purity?
this compound is typically synthesized via esterification of succinic acid with isopropyl alcohol. Common catalysts include p-toluenesulfonic acid, ion-exchange resins, and Lewis acidic ionic liquids . Key parameters affecting yield and purity include:
- Catalyst loading : Higher resin catalyst concentrations (e.g., 8 wt.%) improve esterification efficiency but may require post-reaction filtration .
- Temperature : Optimal ranges (e.g., 80–120°C) balance reaction rate and side-product formation .
- Molar ratio : A 1:4 molar ratio of succinic acid to isopropyl alcohol minimizes unreacted starting material . Methodological tip: Use gas chromatography (GC) or NMR to monitor reaction progress and quantify byproducts like 2-isopropoxybenzonitrile .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?
- NMR spectroscopy : Proton NMR (e.g., δ = 1.40 ppm for isopropyl groups) identifies structural features and detects side products .
- IR spectroscopy : C=O stretching (~1740 cm⁻¹) confirms ester formation .
- GC-MS : Quantifies purity and identifies volatile byproducts . Methodological tip: Combine multiple techniques for cross-validation, especially when synthesizing derivatives for materials science applications .
Advanced Research Questions
Q. How do different catalytic systems (e.g., ionic liquids vs. acid resins) affect the reaction kinetics and activation energy of this compound synthesis?
Comparative studies show:
- Ionic liquids (e.g., [BMIM][HSO₄]) offer higher turnover frequencies due to stronger Brønsted acidity, reducing reaction time by ~30% compared to resins .
- Activation energy : Calculate via Arrhenius plots using rate constants at varying temperatures. For example, ionic liquid-catalyzed reactions exhibit lower activation energies (~45 kJ/mol) than resin-catalyzed systems (~55 kJ/mol) . Methodological tip: Use differential scanning calorimetry (DSC) to study exothermic profiles and optimize thermal safety .
Q. What computational modeling approaches (e.g., DFT, molecular dynamics) can predict this compound’s physicochemical properties or reactivity in novel applications?
- Density Functional Theory (DFT) : Models electron distribution to predict hydrolysis stability or solvation behavior .
- Molecular dynamics (MD) : Simulates interactions in polymer matrices to assess plasticizer efficiency . Methodological tip: Validate computational results with experimental data (e.g., Hansen solubility parameters) to ensure predictive accuracy .
Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound synthesis across studies?
- Systematic reviews : Meta-analyze datasets to identify confounding variables (e.g., solvent polarity, moisture content) .
- Controlled replication : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to isolate catalyst performance . Methodological tip: Apply PICOT frameworks to structure comparative studies (Population: catalyst systems; Intervention: reaction parameters; Comparison: efficiency metrics; Outcome: yield/purity; Time: reaction duration) .
Application-Focused Questions
Q. What role does this compound play in the design of mechanochromic or donor-acceptor materials?
this compound derivatives (e.g., ortho-substituted diphenyldiketopyrrolopyrroles) act as torsional springs in stimuli-responsive materials. Their ester groups enable tunable π-conjugation and mechanochromic behavior . Methodological tip: Use X-ray crystallography to correlate molecular conformation with optoelectronic properties .
Q. What strategies improve reproducibility in this compound-based polymer synthesis?
- Purification protocols : Distillation under reduced pressure removes trace alcohols that may inhibit polymerization .
- Analytical validation : Employ size-exclusion chromatography (SEC) to verify molecular weight distributions . Methodological tip: Document all synthetic steps in detail, including catalyst activation procedures and solvent drying methods .
Data Analysis and Experimental Design
Q. How should researchers design experiments to investigate this compound’s stability under varying environmental conditions (e.g., humidity, UV exposure)?
- Accelerated aging studies : Expose samples to controlled UV radiation (e.g., 365 nm) and monitor degradation via HPLC .
- Hydrolysis kinetics : Conduct pH-dependent studies to identify degradation pathways (e.g., ester cleavage under acidic conditions) . Methodological tip: Use factorial design experiments to test multiple variables (e.g., pH, temperature) simultaneously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
